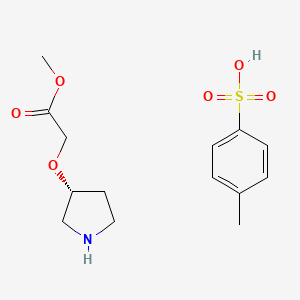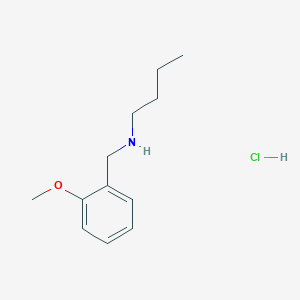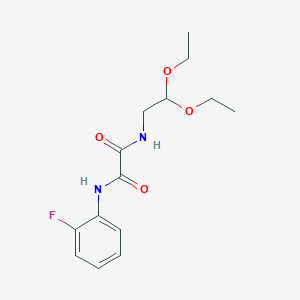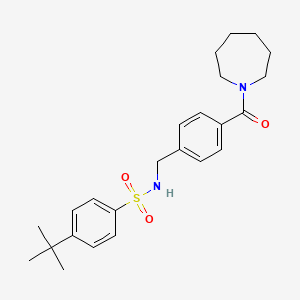![molecular formula C15H18O2 B2616546 3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287290-17-7](/img/structure/B2616546.png)
3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a potentially useful bicyclo[1.1.1]pentane building block . It is used as an intermediate for the preparation of heteroaryldihydropyrimidine derivatives which are applied for the treatment of hepatitis B infections .
Synthesis Analysis
The synthesis of this compound involves a practical metal-free homolytic aromatic alkylation protocol . A 9-step chiral-pool synthesis of a novel BCP-containing boronic ester coupling partner has been developed, which could serve as a common precursor to the target analogue as well as other analogues with further modifications to the aromatic core .Molecular Structure Analysis
The molecular formula of “this compound” is C6H8O2 . The average mass is 112.127 Da and the monoisotopic mass is 112.052429 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a practical metal-free homolytic aromatic alkylation protocol . The Curtius rearrangement of acid, followed by acidic N-Boc deprotection, leads to the formation of the N-Boc amino acid .Direcciones Futuras
The future directions for “3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” could involve expanding the frontiers of contemporary medicinal chemistry . The design and synthesis of more chemically and metabolically stable lipoxin analogues has been the focus of considerable interest in recent years .
Propiedades
IUPAC Name |
3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-9-4-10(2)12(11(3)5-9)14-6-15(7-14,8-14)13(16)17/h4-5H,6-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEFFBKWDJRXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C23CC(C2)(C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2616473.png)
![2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2616474.png)




![2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride](/img/structure/B2616481.png)
![2-(4-{[1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)pyrimidine](/img/structure/B2616482.png)

![N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2616486.png)